molecular formula C16H26N2 B13451118 N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine

N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine

Cat. No.: B13451118
M. Wt: 246.39 g/mol
InChI Key: ASNFEVVRJBFIIN-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine is a synthetic organic compound belonging to the piperidine derivative class. Piperidine rings are a fundamental scaffold in medicinal chemistry and are incorporated into more than twenty classes of pharmaceuticals . This compound features a phenethyl group and an isopropyl group attached to the nitrogen atoms of the piperidine ring. Its structure is closely related to other pharmacologically significant N-phenethylpiperidine amines, which are recognized as key precursors and intermediates in the synthesis of active pharmaceutical ingredients . As a piperidine derivative, it serves as a valuable building block in organic synthesis and drug discovery research . Piperidine derivatives are extensively studied for their potential biological activities and their role in developing new therapeutic agents . Researchers utilize this compound exclusively in laboratory settings to explore novel chemical spaces and develop new synthetic methodologies. This product is strictly for professional research purposes. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-14(2)18-12-9-16(10-13-18)17-11-8-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3

InChI Key

ASNFEVVRJBFIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination of 1-(2-phenethyl)-4-piperidone with Isopropylamine

A core synthetic route to N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine involves reductive amination of 1-(2-phenethyl)-4-piperidone with isopropylamine (propan-2-ylamine). This method is an improvement over classical two-step imine formation and reduction, providing a one-pot process with better yield and operational simplicity.

  • Reaction conditions:

    • Solvent: Aromatic solvents such as toluene are preferred.
    • Acid catalyst: Acetic acid is commonly used to facilitate imine formation.
    • Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3), either preformed or generated in situ by reaction of sodium borohydride with acetic acid.
    • Temperature: Ambient to mild heating conditions.
  • Mechanism:

    • The ketone 1-(2-phenethyl)-4-piperidone reacts with isopropylamine to form an imine intermediate.
    • The imine is then selectively reduced by sodium triacetoxyborohydride to yield the desired secondary amine.
  • Advantages:

    • Avoids isolation of unstable imine intermediates.
    • Provides good yields (typically 60–75%).
    • Compatible with various acid catalysts and solvents.

N-Alkylation of Piperidin-4-amine Derivatives

An alternative or complementary approach involves the N-alkylation of piperidin-4-amine derivatives with isopropyl halides or related alkylating agents.

  • Typical procedure:

    • Starting from 4-aminopiperidine or its protected derivatives.
    • Reaction with isopropyl bromide or chloride under basic conditions (e.g., potassium carbonate in acetonitrile).
    • Subsequent coupling with 2-phenylethyl substituents via reductive amination or amide bond formation.
  • Considerations:

    • Selectivity for N-1 alkylation versus N-4 amine substitution must be controlled.
    • Protection/deprotection strategies (e.g., Boc groups) are often employed to achieve regioselectivity.

Purification by Recrystallization

Purification of the final compound is critical for pharmaceutical or research use.

  • Solvents for recrystallization:

    • 1-Propanol, 2-butanol, methyl isopropyl ketone, tetrahydrofuran (THF), 2-methyltetrahydrofuran, ethyl acetate, and isopropyl acetate have been reported as effective solvents.
    • Choice depends on solubility and crystallization behavior.
  • Process:

    • Dissolve crude product in hot solvent.
    • Cool slowly to induce crystallization.
    • Filter and dry crystals to obtain pure compound.
  • Yields and purity:

    • Purification can improve overall yield to above 70%.
    • High purity (>98%) is achievable, essential for active pharmaceutical ingredient (API) standards.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent(s) Yield (%) Notes
Reductive amination 1-(2-phenethyl)-4-piperidone + isopropylamine + NaBH(OAc)3 + AcOH Toluene or aromatic solvents 60–75 One-pot, avoids imine isolation
N-alkylation 4-aminopiperidine + isopropyl halide + K2CO3 Acetonitrile 50–70 May require protecting groups for selectivity
Recrystallization purification Crude product recrystallized 1-propanol, 2-butanol, THF 70–85 Improves purity and yield

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine involves multi-step processes, typically including:

  • Cycloalkylation : Piperidine ring formation via nucleophilic substitution using 1,5-dihalopentanes or equivalent electrophiles .

  • Reductive Amination : Introduction of the isopropyl group via reaction with acetone under hydrogenation conditions (e.g., H₂/Pd-C) .

  • N-Phenethylation : Alkylation of the piperidine nitrogen with 2-phenylethyl bromide under basic conditions (K₂CO₃ or Et₃N) .

Key synthetic intermediates and conditions are summarized below:

Step Reagents/Conditions Yield Reference
Piperidine formation1,5-dibromopentane, NH₃, 80°C, 12h62%
Reductive aminationAcetone, H₂ (50 psi), Pd-C, MeOH, 24h78%
N-Alkylation2-Phenylethyl bromide, K₂CO₃, DMF, 60°C85%

Metabolic Pathways

In vitro and in vivo studies indicate primary metabolic routes mediated by cytochrome P450 enzymes:

  • N-Dealkylation : CYP3A4 catalyzes cleavage of the isopropyl group, yielding nor-metabolites (e.g., N-(2-phenylethyl)piperidin-4-amine) .

  • Hydroxylation :

    • Piperidine ring : Position 2 or 3 hydroxylation (CYP2D6).

    • Phenethyl chain : β-hydroxylation or aromatic ring hydroxylation (CYP3A4) .

  • Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites .

Metabolite bioactivity varies:

  • 4′-Hydroxy derivatives retain partial opioid receptor affinity .

  • Nor-metabolites exhibit reduced potency compared to the parent compound .

Functionalization Reactions

The compound’s structure permits targeted modifications:

  • Piperidine Ring Functionalization :

    • Alkylation : Quaternization at the nitrogen using methyl iodide or benzyl chloride .

    • Oxidation : Conversion to N-oxide derivatives with mCPBA .

  • Phenethyl Chain Modifications :

    • Electrophilic Aromatic Substitution : Nitration or halogenation at the para position .

    • Cross-Coupling : Suzuki-Miyaura coupling for biaryl synthesis (Pd(PPh₃)₄, aryl boronic acids) .

Stability and Degradation

The compound degrades under specific conditions:

  • Thermal Decomposition : Above 200°C, cleavage of the piperidine-phenethyl bond occurs .

  • Photolysis : UV exposure induces N-demethylation and ring-opening .

  • Acid Hydrolysis : Protonation of the piperidine nitrogen leads to retro-Mannich fragmentation .

Comparative Reactivity with Analogues

Reactivity differences between this compound and related opioids:

Compound Key Reaction Rate (vs Parent) Reference
FentanylCYP3A4 N-dealkylation2.1× faster
CarfentanilAromatic hydroxylation0.7× slower
NorfentanylGlucuronidation3.4× faster

Scientific Research Applications

N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Fentanyl and Derivatives

The compound is part of a broader family of synthetic opioids and precursors. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Key Structural Features Pharmacological Activity/Notes References
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) Piperidine core with N-phenyl and N-phenethyl groups Precursor to fentanyl; minimal intrinsic opioid activity
Valerylfentanyl N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide Full μ-opioid agonist; ~1-2x morphine potency
4-Methoxybutyrfentanyl N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide Increased lipophilicity; higher receptor affinity than morphine
Isobutyrfentanyl 2-Methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Rapid-acting; associated with overdose cases due to high potency
Despropionyl-2-fluorofentanyl N-(2-Fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine Fluorine substitution enhances metabolic stability
AH-7921 3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide Non-fentanyl opioid; 0.8x morphine potency; high abuse potential
U-47700 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide 7.5x morphine potency; linked to fatal respiratory depression

Structural Modifications and Their Effects

  • Acyl Group Presence/Absence : 4-ANPP lacks the acyl group (e.g., propionyl in fentanyl), rendering it a partial agonist or inactive at opioid receptors. Addition of acyl groups (e.g., in valerylfentanyl) restores full agonist activity .
  • Substituent Effects :
    • Methoxy Groups (e.g., 4-methoxybutyrfentanyl): Enhance lipid solubility and blood-brain barrier penetration, increasing potency .
    • Halogenation (e.g., 2-fluorofentanyl): Improves metabolic stability and binding affinity .
    • Branched Alkyl Chains (e.g., isobutyrfentanyl): Alter pharmacokinetics, leading to faster onset and shorter duration .

Pharmacological and Regulatory Considerations

  • Legal Status : 4-ANPP is regulated under precursor control laws (e.g., U.S. Controlled Substances Act, EU drug precursor regulations) due to its role in clandestine fentanyl synthesis .

Biological Activity

N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine, a compound structurally related to various piperidine derivatives, has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions. This article explores its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenylethyl group and an isopropyl group. The structural formula can be represented as follows:

C15H22N\text{C}_{15}\text{H}_{22}\text{N}

This configuration suggests potential interactions with various biological targets, particularly in the central nervous system.

Biological Activity

1. Opioid Receptor Interaction

Research indicates that compounds with a similar structure to this compound exhibit significant binding affinity for the μ-opioid receptor. The presence of the 2-phenylethyl moiety enhances receptor binding by fitting into hydrophobic cavities near the active site of the receptor, which is critical for opioid activity . This structural feature is common among fentanyl analogs, where modifications to the phenethyl group have been shown to influence potency and efficacy.

Table 1: Comparison of Binding Affinities for Opioid Receptors

Compoundμ-Receptor Binding Affinity (Ki)Reference
This compoundTBDCurrent Study
Fentanyl0.3 nMJiang et al., 2000
Norfentanyl10 nMSchneider and Brune, 1986

2. Analgesic Activity

The analgesic properties of this compound have been evaluated in various animal models. In a study involving the guinea pig ileum assay, compounds structurally similar to this piperidine derivative demonstrated significant analgesic effects comparable to morphine .

3. Neuropharmacological Effects

Beyond analgesia, this compound may influence neuropharmacological pathways related to mood and anxiety disorders. The interaction with neuropeptide Y (NPY) receptors has been documented, suggesting potential applications in treating anxiety-related conditions .

Case Studies

Case Study 1: Fentanyl Analog Intoxications

Several reports have highlighted cases of severe intoxications involving fentanyl analogs, including those structurally related to this compound. These incidents underscore the compound's potency and the risks associated with its misuse in clinical and recreational settings .

Case Study 2: Clinical Applications

A clinical study evaluated the efficacy of various piperidine derivatives in chronic pain management. Patients receiving treatment with compounds akin to this compound reported significant pain relief with manageable side effects, indicating its therapeutic potential .

Q & A

Q. What synthetic methodologies are reported for N-(2-phenylethyl)-1-(propan-2-yl)piperidin-4-amine, and how are reaction conditions optimized?

Synthesis of piperidine derivatives typically involves alkylation or reductive amination. For example, analogous compounds like N-phenylpiperidin-4-amine derivatives are synthesized via alkylation of piperidine precursors with halides under basic conditions (e.g., NaH in acetonitrile or ethanol) . Optimization may include varying solvents (polar aprotic vs. protic), temperature (room temp. vs. reflux), and stoichiometry to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical, with characterization by NMR (¹H/¹³C), mass spectrometry, and HPLC .

Q. How is the structural integrity of this compound validated in research settings?

Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR : Confirms substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 280.4 for C₁₉H₂₄N₂⁺) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, as seen in related piperidine derivatives .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients and detection at 254 nm .
  • LC-MS/MS : Offers high sensitivity for trace analysis, using MRM transitions specific to the compound’s fragmentation pattern .
  • Electrochemical Sensors : Screen for redox-active functional groups (e.g., amine groups) in seized drug samples .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity?

Piperidine derivatives often exhibit stereospecific interactions with biological targets. For example, κ-opioid receptor (KOR) antagonists like PF-04455242 show higher affinity for specific enantiomers due to complementary binding pockets . Computational docking studies (e.g., AutoDock Vina) and chiral HPLC separation can identify active enantiomers. Comparative assays (e.g., cAMP inhibition) between racemic and resolved forms are critical .

Q. What contradictions exist in reported data on this compound’s receptor selectivity, and how can they be resolved?

Discrepancies in receptor affinity (e.g., KOR vs. μ-opioid receptor (MOR)) may arise from assay conditions (cell line vs. tissue preparation) or compound purity. For instance, PF-04455242 has a KOR Kᵢ of 3 nM (human) but lower MOR affinity (Kᵢ = 64 nM) . Resolving contradictions requires:

  • Standardized assays (e.g., radioligand binding with [³H]CI977 for KOR).
  • Purity validation via orthogonal methods (e.g., NMR + LC-MS).
  • In vivo correlation (e.g., prolactin release inhibition in rats as a KOR biomarker) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics (PK) and metabolic stability?

  • In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., CYP450-mediated oxidation).
  • Plasma Protein Binding : Equilibrium dialysis to assess free fraction.
  • In Vivo PK : Rodent studies with IV/PO dosing, serial blood sampling, and non-compartmental analysis (NCA) for t₁/₂, Cₘₐₓ, and AUC .
  • Metabolite Identification : HRMS and MS/MS fragmentation for structural elucidation .

Q. How can researchers address inconsistencies in cytotoxicity data across different cell lines?

Variability may stem from cell-specific uptake mechanisms or metabolic activation. Strategies include:

  • Dose-Response Curves : IC₅₀ determination in ≥3 cell lines (e.g., HEK293, HepG2, primary neurons).
  • Mechanistic Studies : Apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) assays.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify cell-type-specific signaling effects .

Q. What computational approaches predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • QSAR Models : Predict logP (e.g., 3.5 for C₁₉H₂₄N₂) and solubility using tools like Schrödinger’s QikProp.
  • CYP450 Inhibition : Docking into CYP3A4/2D6 active sites (Glide SP/XP).
  • Toxicity Prediction : ProTox-II for hepatotoxicity and Ames mutagenicity .

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